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{3-[(Oxan-4-yl)methoxy]phenyl}methanol

Cat. No.: B12070153
M. Wt: 222.28 g/mol
InChI Key: XGIVKVLBKJDZHL-UHFFFAOYSA-N
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Description

General Significance of Aryl Ether Linkages in Organic Synthesis

Aryl ether linkages are a cornerstone of organic synthesis, found in a vast array of natural products, pharmaceuticals, and functional materials. bldpharm.comnih.gov The carbon-oxygen bond of the aryl ether is generally stable, providing a robust connection between molecular fragments. matrix-fine-chemicals.com This stability is advantageous in multi-step syntheses where other parts of the molecule are being modified.

The synthesis of aryl ethers has been the subject of extensive research, with methods such as the Ullmann condensation and the Chan-Lam coupling being classical examples. researchgate.net More modern approaches often utilize palladium or copper-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. researchgate.net The presence of an aryl ether in a molecule can influence its conformational properties and electronic characteristics, which can be crucial for its intended application. In medicinal chemistry, the ether linkage can improve a drug's metabolic stability and its ability to cross biological membranes. nih.gov

The Role of Substituted Benzyl (B1604629) Alcohols as Synthetic Hubs

Substituted benzyl alcohols are versatile intermediates in organic synthesis. chemscene.comcymitquimica.com The hydroxyl group can be easily converted into a variety of other functional groups, including halides, esters, and ethers, making them valuable synthetic hubs. pharmaffiliates.com Furthermore, the benzylic position is readily oxidized to an aldehyde or a carboxylic acid, providing another avenue for molecular elaboration.

The synthesis of substituted benzyl alcohols can be achieved through numerous methods, such as the reduction of the corresponding benzaldehydes or benzoic acids, or the addition of organometallic reagents to benzaldehydes. chemscene.comcymitquimica.com The reactivity of the benzyl alcohol can be tuned by the nature and position of the substituents on the aromatic ring. These substituents can influence the reactivity of the hydroxyl group and the benzylic C-H bonds.

Structural and Synthetic Relevance of Tetrahydropyran (B127337) (Oxane) Scaffolds

The tetrahydropyran, or oxane, ring is a privileged scaffold in medicinal chemistry. sigmaaldrich.com Its saturated, non-planar structure can impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, while providing a three-dimensional framework for the precise orientation of functional groups. The oxane ring is found in a number of natural products and approved drugs.

The synthesis of functionalized tetrahydropyrans is an active area of research. sigmaaldrich.com Methods such as the Prins cyclization, intramolecular Williamson ether synthesis, and ring-closing metathesis are commonly employed to construct this heterocyclic system. The oxane moiety in {3-[(Oxan-4-yl)methoxy]phenyl}methanol is connected via a methylene (B1212753) bridge, which provides flexibility and extends the reach of this bulky substituent.

Research Gaps and Objectives in the Study of this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and potential applications. While the individual components of the molecule are well-understood in organic chemistry, their combined presence in this particular arrangement has not been a focus of detailed investigation.

The objective of this article is to provide a comprehensive overview of the chemical principles that are relevant to this compound. By examining the general significance and synthetic strategies associated with its core structural motifs, this article aims to highlight the potential of this compound as a synthetic building block and to stimulate further research into its properties and applications.

Detailed Research Findings

Due to the aforementioned research gap, specific experimental data for this compound is not available in the public domain. However, we can infer its likely chemical behavior and potential synthetic utility based on the extensive knowledge of its constituent functional groups.

A plausible synthetic route to this compound would likely involve the formation of the aryl ether bond as a key step. One common strategy would be a Williamson ether synthesis, reacting 3-hydroxybenzyl alcohol (or a protected version) with a suitable electrophile such as 4-(bromomethyl)oxane. Alternatively, a Mitsunobu reaction between 3-hydroxybenzyl alcohol and 4-(hydroxymethyl)oxane could also be envisioned.

The chemical properties of this compound would be dictated by the interplay of its three main components. The benzyl alcohol moiety would be expected to undergo reactions typical of primary alcohols, such as oxidation to the corresponding aldehyde or acid, and conversion to esters or ethers. The aryl ether linkage would likely be stable to many reaction conditions, while the oxane ring would be relatively inert, serving primarily as a bulky, polar substituent.

Interactive Data Tables

In the absence of specific experimental data for this compound, the following tables provide general information about the types of reactions and properties associated with its key structural components.

Table 1: Common Synthetic Methods for Aryl Ether Formation

Reaction NameReactantsCatalyst/ReagentGeneral Conditions
Ullmann CondensationAryl halide, AlcoholCopperHigh temperature
Williamson Ether SynthesisPhenoxide, Alkyl halideBaseVaries
Buchwald-Hartwig AminationAryl halide, AlcoholPalladium catalyst, Ligand, BaseMild to moderate temperature
Chan-Lam CouplingAryl boronic acid, AlcoholCopper catalyst, Base, OxidantRoom temperature to moderate heat
Mitsunobu ReactionPhenol, AlcoholDEAD, PPh₃Low temperature to room temperature

Table 2: Typical Reactions of Substituted Benzyl Alcohols

Reaction TypeReagent(s)Product(s)
OxidationPCC, DMP, TEMPOBenzaldehyde
OxidationKMnO₄, H₂CrO₄Benzoic acid
EsterificationCarboxylic acid, Acid catalystBenzyl ester
EtherificationAlkyl halide, BaseBenzyl ether
HalogenationSOCl₂, PBr₃Benzyl halide

Table 3: Physicochemical Properties of Parent Scaffolds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Benzyl alcoholC₇H₈O108.14205-15
Anisole (Methoxybenzene)C₇H₈O108.14154-37
Tetrahydropyran (Oxane)C₅H₁₀O86.1388-45
4-Hydroxymethyl-tetrahydropyranC₆H₁₂O₂116.16235-238N/A

This compound represents an intriguing, yet underexplored, molecule in the realm of organic chemistry. Its structure, which combines the robust aryl ether linkage, the versatile benzyl alcohol handle, and the medicinally relevant oxane scaffold, suggests significant potential as a building block for the synthesis of more complex and potentially bioactive compounds. The analysis of its constituent parts indicates that its synthesis should be readily achievable through established synthetic methodologies. The lack of specific research on this compound highlights an opportunity for future investigations into its properties and applications. Such studies would not only expand our understanding of this particular molecule but also contribute to the broader field of synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B12070153 {3-[(Oxan-4-yl)methoxy]phenyl}methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

[3-(oxan-4-ylmethoxy)phenyl]methanol

InChI

InChI=1S/C13H18O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7,9-10H2

InChI Key

XGIVKVLBKJDZHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2)CO

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Oxan 4 Yl Methoxy Phenyl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, {3-[(Oxan-4-yl)methoxy]phenyl}methanol, identifies two primary disconnection points corresponding to the key functional groups.

Disconnection of the Aryl Ether C-O Bond: The most apparent disconnection is at the ether linkage. This leads to two precursor fragments: a substituted phenol, such as 3-hydroxybenzyl alcohol, and an oxane-containing electrophile, like 4-(halomethyl)oxane or (oxan-4-yl)methyl tosylate. Alternatively, the disconnection can involve a 3-halobenzyl alcohol derivative and (oxan-4-yl)methanol. This strategy places the challenge on the formation of the aryl ether bond.

Functional Group Interconversion (FGI) of the Benzyl (B1604629) Alcohol: Another key strategy involves the retrosynthetic conversion of the benzyl alcohol functionality into a more stable or synthetically convenient group, such as a carboxylic acid, ester, or aldehyde. For example, the target molecule can be derived from 3-[(oxan-4-yl)methoxy]benzoic acid or its corresponding aldehyde via a reduction step. This approach allows for the formation of the ether linkage at an earlier stage, potentially using starting materials that are more robust or less prone to side reactions under coupling conditions.

These two primary disconnections form the basis for the synthetic methodologies explored in the subsequent sections.

Formation of the Aryl Ether Moiety: Exploration of Coupling Reactions

The formation of the aryl ether bond is a critical step in the synthesis of this compound. Several powerful coupling reactions can be employed for this transformation.

Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, represent a direct and versatile method for synthesizing aryl ethers. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of the target compound, this could involve the reaction of a 3-halobenzyl alcohol derivative with (oxan-4-yl)methanol. The use of specialized biaryl phosphine ligands is often crucial for achieving high efficiency, especially when coupling with secondary alcohols or electron-rich aryl halides. organic-chemistry.org The reaction conditions are generally mild, offering good functional group tolerance. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Aryl Ether Synthesis

Component Example Purpose
Aryl Halide 3-Bromobenzyl alcohol (protected) Aromatic partner
Alcohol (Oxan-4-yl)methanol Nucleophilic partner
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of catalytic Pd(0)
Ligand BippyPhos, tBuXPhos, DPPF Stabilize catalyst, promote reaction
Base NaOtBu, K₃PO₄, Cs₂CO₃ Deprotonate alcohol

| Solvent | Toluene, Dioxane | Reaction medium |

This table presents generalized conditions based on established palladium-catalyzed etherification methodologies.

The Ullmann condensation is a classical method for forming aryl ethers using a copper catalyst. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgrhhz.net However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions. rhhz.netmdpi.com

This strategy would typically involve coupling a 3-halobenzyl alcohol derivative with (oxan-4-yl)methanol in the presence of a copper(I) salt (e.g., CuI) and a ligand. union.edu Ligands such as 1,10-phenanthroline (B135089) derivatives or N,N-dimethylglycine can significantly accelerate the reaction. organic-chemistry.org The choice of base, often K₂CO₃ or Cs₂CO₃, is also critical for success. mdpi.com While generally requiring higher temperatures than palladium-catalyzed methods, the lower cost of copper makes it an attractive alternative. researchgate.net

Table 2: Key Parameters in Modern Ullmann-Type Etherification

Parameter Common Choices Role in Reaction
Copper Source CuI, Cu₂O, CuO-NPs Catalyst
Aryl Halide Aryl Iodide > Aryl Bromide Electrophilic partner
Ligand 1,10-phenanthroline, Salicylaldimines, Amino Acids Accelerate catalysis, improve solubility
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Activates the alcohol nucleophile

| Solvent | Dioxane, DMF, Toluene | High-boiling polar solvents are common |

This table summarizes typical components used in contemporary Ullmann C-O coupling reactions. rhhz.net

Nucleophilic aromatic substitution (SNAr) is another pathway to aryl ethers. masterorganicchemistry.com This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by one or more strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., a halide). libretexts.orglumenlearning.com

For the synthesis of this compound, a standard SNAr approach is not directly applicable because the phenyl ring is not sufficiently electron-deficient. To utilize this route, a starting material such as 1-fluoro-3-(hydroxymethyl)-5-nitrobenzene could theoretically be reacted with the sodium salt of (oxan-4-yl)methanol. This would be followed by a subsequent reduction of the nitro group and its removal (e.g., via diazotization and reduction) to yield the final product. However, the multi-step nature of this sequence makes it less efficient than direct coupling methods. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. lumenlearning.comlibretexts.org

Dehydrogenative coupling represents a highly atom-economical approach to C-O bond formation, as it avoids the need for pre-functionalized starting materials like aryl halides. ccspublishing.org.cnsioc-journal.cn This method involves the direct coupling of an aromatic C-H bond with an alcohol O-H bond, typically mediated by a transition metal catalyst, releasing hydrogen gas or water as the only byproduct.

While powerful, this strategy requires specific directing groups on the aromatic substrate to achieve regioselectivity. For the target molecule, a directing group would be needed to activate the C-H bond at the 3-position of the benzyl alcohol precursor for selective etherification with (oxan-4-yl)methanol. The development of suitable catalytic systems for the intermolecular dehydrogenative coupling of simple arenes and alcohols is an active area of research. ccspublishing.org.cnsioc-journal.cn

Construction of the Benzyl Alcohol Functionality

The benzyl alcohol group (-CH₂OH) can be introduced at various stages of the synthesis. A common and effective strategy is to perform the aryl ether formation on a precursor containing a more stable functional group, such as a carboxylic acid or an aldehyde, which is then reduced in the final step.

For instance, the Ullmann or Buchwald-Hartwig etherification could be performed on methyl 3-hydroxybenzoate to give methyl 3-[(oxan-4-yl)methoxy]benzoate. This ester can then be readily reduced to the target benzyl alcohol using a standard reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF). Alternatively, if the etherification is performed on 3-hydroxybenzaldehyde (B18108), the resulting 3-[(oxan-4-yl)methoxy]benzaldehyde can be reduced to the alcohol with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). This late-stage reduction avoids potential complications of protecting the benzyl alcohol group during the preceding coupling reactions.

Chemoselective methods for the etherification of benzyl alcohols in the presence of other hydroxyl groups have also been developed, which could potentially be applied. organic-chemistry.org

Reduction of Corresponding Aldehydes or Esters

A common and effective strategy for the synthesis of this compound involves the reduction of a more oxidized precursor, such as an aldehyde or an ester. This approach is advantageous as it often proceeds with high yield and selectivity.

The precursor, 3-((oxan-4-yl)methoxy)benzaldehyde, can be selectively reduced to the corresponding alcohol. This transformation is typically achieved using a variety of reducing agents. For instance, sodium borohydride (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and efficient reagent for this purpose. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the aldehyde. An alternative method involves catalytic hydrogenation, where the aldehyde is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method is often clean and produces high yields.

Similarly, the corresponding methyl or ethyl ester, methyl 3-((oxan-4-yl)methoxy)benzoate, can be reduced to the benzyl alcohol. Due to the lower reactivity of esters compared to aldehydes, stronger reducing agents are generally required. Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF) is a powerful reagent capable of this transformation. The reaction involves the delivery of two hydride equivalents to the ester carbonyl, followed by an acidic workup to yield the primary alcohol.

PrecursorReducing AgentSolventProduct
3-((Oxan-4-yl)methoxy)benzaldehydeSodium Borohydride (NaBH4)Methanol/EthanolThis compound
3-((Oxan-4-yl)methoxy)benzaldehydeH2, Pd/CEthanolThis compound
Methyl 3-((Oxan-4-yl)methoxy)benzoateLithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF)This compound

Grignard or Organolithium Addition to Benzaldehyde Derivatives

While not a direct route to the title compound, Grignard and organolithium reagents are fundamental in the synthesis of substituted benzyl alcohols. In a hypothetical scenario to produce a related tertiary alcohol, a Grignard reagent, such as methylmagnesium bromide, could be added to 3-((oxan-4-yl)methoxy)benzaldehyde. This would result in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com Similarly, organolithium reagents offer a parallel reactivity profile. masterorganicchemistry.com However, for the specific synthesis of this compound, which is a primary alcohol, this method is not directly applicable unless a formyl Grignard equivalent were to be used, which is synthetically complex.

Introduction and Functionalization of the Oxane Ring System

A critical aspect of the synthesis is the introduction of the oxane ring. This can be achieved by forming the ether linkage between a pre-functionalized oxane derivative and a phenolic precursor.

Synthesis of Oxan-4-ylmethanol Precursors

The key intermediate, oxan-4-ylmethanol (also known as tetrahydropyran-4-ylmethanol), can be synthesized through various routes. A common method is the reduction of ethyl tetrahydropyran-4-carboxylate. This ester can be effectively reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ether solvent to yield oxan-4-ylmethanol in high yield.

Another approach involves the Prins cyclization of a homoallylic alcohol with an aldehyde, which can be catalyzed by acids to form a tetrahydropyran-4-ol derivative. This can then be further functionalized.

To be used in a Williamson ether synthesis, oxan-4-ylmethanol needs to be converted into a suitable electrophile, such as 4-(bromomethyl)oxane or 4-(tosyloxymethyl)oxane. This is typically achieved by treating oxan-4-ylmethanol with a brominating agent like phosphorus tribromide (PBr3) or by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Starting MaterialReagent(s)Product
Ethyl tetrahydropyran-4-carboxylate1. LiAlH4, THF; 2. H3O+Oxan-4-ylmethanol
Oxan-4-ylmethanolPBr34-(Bromomethyl)oxane
Oxan-4-ylmethanolTsCl, Pyridine4-(Tosyloxymethyl)oxane

Coupling of Oxan-4-ylmethanol with Phenolic Intermediates

The ether linkage in this compound is commonly formed through nucleophilic substitution reactions.

The Williamson ether synthesis is a classic and widely used method. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol, in this case, 3-hydroxybenzaldehyde or 3-hydroxybenzyl alcohol, with a base to form a phenoxide. francis-press.com The resulting phenoxide then acts as a nucleophile and displaces a leaving group from an alkyl halide, such as 4-(bromomethyl)oxane. organic-synthesis.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of solvent is crucial and often depends on the base used, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. organic-synthesis.com

The Mitsunobu reaction provides an alternative and often milder method for etherification. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the direct coupling of an alcohol, such as oxan-4-ylmethanol, with a phenolic compound like 3-hydroxybenzaldehyde in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.govnih.gov The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral oxan-4-ylmethanol. The Mitsunobu reaction is particularly useful when the Williamson ether synthesis conditions are too harsh for the substrate. nih.gov

Reaction TypeAlcoholPhenolReagentsProduct
Williamson Ether Synthesis3-HydroxybenzaldehydeN/A4-(Bromomethyl)oxane, K2CO3, DMF3-((Oxan-4-yl)methoxy)benzaldehyde
Mitsunobu ReactionOxan-4-ylmethanol3-HydroxybenzaldehydePPh3, DEAD, THF3-((Oxan-4-yl)methoxy)benzaldehyde

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. pnas.org These principles can be applied to the synthesis of this compound to make the process more environmentally friendly and sustainable.

Solvent-Free Reaction Techniques

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages in this regard. For the Williamson ether synthesis, it has been demonstrated that the reaction can be carried out under solvent-free conditions, for example, by grinding the reactants (a phenol, an alkyl halide, and a solid base like potassium carbonate) together. orgchemres.org This approach can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste. Microwave irradiation can also be employed in conjunction with solvent-free conditions to further accelerate the reaction. orgchemres.org

Another green approach involves the use of water as a solvent. organic-chemistry.orgnih.gov While traditionally considered unsuitable for many organic reactions, recent advances have shown that water can be an excellent solvent for certain types of etherification reactions, particularly when using specific catalysts or reaction conditions. Metal-free aryl ether synthesis in water has been reported, which could be a potential green route for the synthesis of the target molecule. organic-chemistry.orgnih.gov

Green ApproachReaction TypeKey Features
Solvent-Free SynthesisWilliamson Ether SynthesisGrinding of reactants, potential use of microwave irradiation, reduced waste.
Aqueous SynthesisAryl Ether SynthesisUse of water as a solvent, potentially metal-free catalysts, environmentally benign. organic-chemistry.orgnih.gov

Reaction Mechanisms and Chemical Transformations of 3 Oxan 4 Yl Methoxy Phenyl Methanol

Reactivity of the Primary Hydroxyl Group

The primary hydroxyl group, being benzylic, exhibits characteristic reactivity, allowing for its conversion into a variety of other functional groups.

The primary alcohol functional group in {3-[(Oxan-4-yl)methoxy]phenyl}methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. leah4sci.com

The oxidation to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are commonly employed for this transformation. The selective oxidation of benzylic alcohols to the corresponding aldehydes is a crucial transformation in organic synthesis. leah4sci.com

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents are necessary. organic-chemistry.orgresearchgate.net Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. youtube.com The benzylic position facilitates this oxidation. The reaction typically proceeds through the intermediate aldehyde, which is further oxidized in situ. nih.gov The use of oxygen or air as a green oxidant, often in the presence of a metal catalyst, is also a viable method for the oxidation of benzylic alcohols to carboxylic acids. nih.gov Another efficient method involves the use of Oxone (potassium peroxymonosulfate), which can oxidize aldehydes to carboxylic acids under mild conditions. organic-chemistry.orgnih.gov

Table 1: Oxidation Reactions of the Primary Hydroxyl Group
ProductReagentsReaction Type
{3-[(Oxan-4-yl)methoxy]phenyl}carbaldehydePyridinium Chlorochromate (PCC)Mild Oxidation
3-[(Oxan-4-yl)methoxy]benzoic acidPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃), O₂/catalyst, OxoneStrong Oxidation

The primary hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with a carboxylic acid under Fischer esterification conditions (a catalytic amount of strong acid) would yield the corresponding ester.

Etherification of the benzylic alcohol can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. masterorganicchemistry.com Given the benzylic nature of the alcohol, chemoselective etherification can be achieved. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzylic alcohols to their corresponding methyl or ethyl ethers. organic-chemistry.orgresearchgate.net

Table 2: Esterification and Etherification Reactions
Reaction TypeReactantProductTypical Conditions
EsterificationCarboxylic acid (R-COOH){3-[(Oxan-4-yl)methoxy]phenyl}methyl esterAcid catalyst (e.g., H₂SO₄)
Etherification (Williamson)Alkyl halide (R-X)Alkyl {3-[(Oxan-4-yl)methoxy]benzyl} etherBase (e.g., NaH), followed by R-X
Chemoselective EtherificationMethanol or EthanolMethyl or Ethyl {3-[(Oxan-4-yl)methoxy]benzyl} ether2,4,6-trichloro-1,3,5-triazine (TCT), DMSO

The primary hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. libretexts.org Treatment with hydrogen halides (HX, where X = Cl, Br, I) can convert the alcohol into the corresponding benzyl (B1604629) halide. libretexts.org The reaction with primary alcohols typically proceeds via an Sₙ2 mechanism after protonation of the hydroxyl group to form a better leaving group (water). libretexts.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective for converting primary alcohols to alkyl chlorides and bromides, respectively. msu.edu

Table 3: Nucleophilic Substitution of the Hydroxyl Group
ProductReagentReaction Type
1-(chloromethyl)-3-[(oxan-4-yl)methoxy]benzeneHCl, SOCl₂Halogenation (Chlorination)
1-(bromomethyl)-3-[(oxan-4-yl)methoxy]benzeneHBr, PBr₃Halogenation (Bromination)
1-(iodomethyl)-3-[(oxan-4-yl)methoxy]benzeneHIHalogenation (Iodination)

Stability and Cleavage of the Aryl Ether Linkage

The aryl ether bond in this compound is generally stable but can be cleaved under specific conditions, such as strong acid or reductive methods.

Aryl ethers can be cleaved under strongly acidic conditions, often requiring harsh reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of the aryl ether bond in compounds structurally similar to this compound can proceed through an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. stackexchange.com Given the presence of a benzylic system, an Sₙ1-type mechanism is plausible, where protonation of the ether oxygen is followed by the departure of the alcohol (in this case, from the oxane ring) to form a carbocation, which is then attacked by a nucleophile.

Reductive cleavage of aryl ethers offers an alternative to acid-catalyzed methods. Various catalytic systems have been developed for this purpose. For instance, nickel-based catalysts can cleave the C–O bonds of aryl ethers. semanticscholar.orgrsc.org In some cases, this can be achieved without an external reductant, where the alkoxy group itself serves as an internal reductant. semanticscholar.org Photocatalytic methods have also emerged as a mild and efficient way to dealkylate aryl alkyl ethers. acs.orgacs.org Another approach involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in combination with a base such as potassium tert-butoxide (KOtBu) to achieve reductive cleavage of aryl C–O bonds. rsc.orgresearchgate.net Hydrogenation using a palladium on carbon (Pd/C) catalyst can also be employed for the cleavage of benzylic ethers. youtube.com

Table 4: Cleavage of the Aryl Ether Linkage
Cleavage TypeReagents/ConditionsProducts
Acid-Catalyzed CleavageHI, HBr3-(hydroxymethyl)phenol and a halogenated oxane derivative
Reductive Cleavage (Catalytic)Ni catalyst; Photocatalyst; H₂/Pd-C3-(hydroxymethyl)phenol and tetrahydropyran (B127337)
Reductive Cleavage (Chemical)LiAlH₄/KOtBu3-(hydroxymethyl)phenol and tetrahydropyran

Chemical Behavior of the Substituted Phenyl Ring

The reactivity of the aromatic core of this compound is primarily dictated by the electronic effects of its two substituents: the hydroxymethyl group (-CH₂OH) and the (oxan-4-yl)methoxy group (-OCH₂-C₅H₉O). Both groups influence the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic attack and its utility in metal-catalyzed reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions are determined by the substituents present on the ring. wikipedia.org

The (oxan-4-yl)methoxy group is an ether, which is a classic activating group. The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance (a +M effect). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. This activating influence is strongest at the ortho and para positions relative to the ether linkage.

The hydroxymethyl group is a weakly deactivating group due to the inductive electron-withdrawing effect (-I effect) of the oxygen atom. However, it is considered an ortho-, para-director because the intermediate carbocation (arenium ion) formed during attack at these positions is better stabilized.

In this compound, the powerful activating and ortho-, para-directing effect of the (oxan-4-yl)methoxy group at position 1 is expected to dominate the weaker effect of the hydroxymethyl group at position 3. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the ether group. These positions are C2, C4, and C6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating InfluenceSteric HindrancePredicted Major Products
C2Ortho to ether, ortho to hydroxymethylModerateFavorable
C4Ortho to ether, meta to hydroxymethylLowHighly Favorable
C6Para to ether, ortho to hydroxymethylLowHighly Favorable

This table is based on established principles of electrophilic aromatic substitution. libretexts.org

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of 2-, 4-, and 6-substituted products, with the 4- and 6-isomers likely predominating due to reduced steric hindrance compared to the C2 position, which is flanked by two substituents. libretexts.orgmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling at Aryl Halide Derivatives

The synthesis of biaryl compounds and other complex molecules can be achieved via metal-catalyzed cross-coupling reactions. To utilize this compound in such reactions, it would first need to be converted into an aryl halide or triflate derivative. For instance, halogenation via electrophilic aromatic substitution (e.g., using Br₂ and a Lewis acid catalyst) would likely yield a mixture of bromo-derivatives at the C2, C4, and C6 positions.

Once formed, these aryl halide derivatives could serve as substrates in a variety of palladium- or nickel-catalyzed cross-coupling reactions. nih.gov For example, a Suzuki coupling with an arylboronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with a terminal alkyne could be employed to form new carbon-carbon bonds at the halogenated position.

Recent advancements have also demonstrated the direct use of benzyl alcohols in nickel-catalyzed cross-electrophile arylation reactions. dicp.ac.cnacs.org These methods, which can proceed via the in situ activation of the alcohol, offer a more direct route to forming diarylmethanes without pre-functionalization to a halide. nii.ac.jp

Table 2: Potential Cross-Coupling Reactions for Aryl Halide Derivatives of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Linkage
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, baseC-C (Aryl-Aryl)
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseC-C (Aryl-Vinyl)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, baseC-C (Aryl-Alkynyl)
Buchwald-HartwigAminePd catalyst, ligandC-N (Aryl-Amine)
Stille CouplingOrganostannanePd catalystC-C (Aryl-Aryl/Vinyl)

Conformational Analysis and Stereochemical Influences of the Oxane Ring

The oxane (tetrahydropyran) ring is a six-membered heterocycle that, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org In the case of this compound, the oxane ring is substituted at the 4-position with a methoxy-phenylmethanol group.

In a monosubstituted cyclohexane or tetrahydropyran, a bulky substituent will strongly prefer the equatorial position to avoid 1,3-diaxial interactions. acs.org Therefore, the -(methoxy)phenylmethanol substituent on the oxane ring is expected to reside almost exclusively in the equatorial position. This conformation minimizes steric hindrance and leads to a more stable molecular geometry.

Mechanistic Studies of Specific Derivatization Reactions

While specific mechanistic studies for the derivatization of this compound are not extensively documented in the literature, the mechanisms for the reactions of its constituent functional groups are well-established.

One common derivatization would be the etherification or esterification of the benzylic alcohol . For example, a Williamson ether synthesis involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by nucleophilic attack on an alkyl halide, would proceed via a standard SN2 mechanism.

Another key reaction is the Friedel-Crafts-type alkylation of another aromatic compound using this compound as the alkylating agent. In the presence of a Lewis or Brønsted acid, the benzylic alcohol can be protonated, followed by the loss of water to generate a resonance-stabilized benzylic carbocation. This electrophilic carbocation is then attacked by the nucleophilic aromatic ring of the reaction partner. The rate-determining step is the formation of the carbocation, followed by a rapid attack and subsequent deprotonation to restore aromaticity. researchgate.net

The mechanisms for the metal-catalyzed cross-coupling reactions mentioned in section 3.3.2 are also well-understood. For a Suzuki coupling, the general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide derivative.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, and the desired biaryl product is released, regenerating the palladium(0) catalyst. nih.gov

These established mechanistic pathways provide a strong predictive framework for understanding the chemical transformations of this compound and for designing synthetic routes to its derivatives.

Derivatization and Functionalization Strategies for 3 Oxan 4 Yl Methoxy Phenyl Methanol

Selective Modification of the Methanol (B129727) Moiety

The primary alcohol of the methanol group is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

Formation of Esters and Carbamates

Esterification: The benzylic alcohol can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netchemguide.co.ukbritannica.com The reaction is typically performed by heating the reactants, and the equilibrium can be driven towards the product by removing the water formed during the reaction. researchgate.net For instance, reaction with acetic acid would yield {3-[(oxan-4-yl)methoxy]phenyl}methyl acetate.

Carbamate Formation: Carbamates can be synthesized from the alcohol by several methods. One common approach involves the reaction of the alcohol with an isocyanate. Alternatively, the alcohol can be reacted with a carbamoyl (B1232498) chloride or by a multi-component reaction involving an amine and a carbonyl source like phosgene (B1210022) or a phosgene equivalent. scispace.comnih.govuantwerpen.beorganic-chemistry.org For example, reaction with phenyl isocyanate in the presence of a suitable catalyst would yield phenyl ({3-[(oxan-4-yl)methoxy]phenyl}methyl)carbamate.

Table 1: Representative Esterification and Carbamate Formation Reactions

Starting Material Reagent(s) Product Reaction Type
{3-[(Oxan-4-yl)methoxy]phenyl}methanol Acetic acid, H₂SO₄ {3-[(Oxan-4-yl)methoxy]phenyl}methyl acetate Fischer Esterification
This compound Benzoyl chloride, Pyridine {3-[(Oxan-4-yl)methoxy]phenyl}methyl benzoate Acylation
This compound Phenyl isocyanate Phenyl ({3-[(oxan-4-yl)methoxy]phenyl}methyl)carbamate Carbamate Formation

Conversion to Aldehydes, Carboxylic Acids, or Amines

Oxidation to Aldehydes: Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly employed for this transformation, typically in an anhydrous solvent like dichloromethane. youtube.comlibretexts.orgchemistrysteps.com This would yield {3-[(oxan-4-yl)methoxy]phenyl}carbaldehyde.

Oxidation to Carboxylic Acids: Stronger oxidizing agents can be used to convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone). organic-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.orgchemistrysteps.com The resulting product would be 3-[(oxan-4-yl)methoxy]benzoic acid.

Conversion to Amines: The benzylic alcohol can be converted to a primary amine through several methods. One approach is the Mitsunobu reaction, where the alcohol is treated with a nitrogen nucleophile like phthalimide, followed by hydrolysis. organic-chemistry.orgresearchgate.net Another common method is reductive amination, which involves the initial oxidation of the alcohol to the aldehyde, followed by reaction with ammonia (B1221849) and a reducing agent. researchgate.net This would produce {3-[(oxan-4-yl)methoxy]phenyl}methanamine.

Table 2: Conversion of the Methanol Moiety to Other Functional Groups

Starting Material Reagent(s) Product Transformation
This compound PCC or DMP {3-[(Oxan-4-yl)methoxy]phenyl}carbaldehyde Oxidation to Aldehyde
This compound KMnO₄ or Jones Reagent 3-[(Oxan-4-yl)methoxy]benzoic acid Oxidation to Carboxylic Acid
This compound 1. DEAD, PPh₃, Phthalimide 2. Hydrazine {3-[(oxan-4-yl)methoxy]phenyl}methanamine Mitsunobu Reaction
This compound 1. PCC 2. NH₃, NaBH₃CN {3-[(Oxan-4-yl)methoxy]phenyl}methanamine Reductive Amination

Functionalization of the Phenyl Ring

The aromatic phenyl ring provides a scaffold for the introduction of various substituents, which can significantly alter the electronic and steric properties of the molecule.

Introduction of Electron-Withdrawing or Electron-Donating Groups

The existing (oxan-4-yl)methoxy and methanol substituents on the phenyl ring are both ortho, para-directing groups for electrophilic aromatic substitution. The ether linkage is an activating group, while the methanol-bearing alkyl group is weakly activating. Therefore, electrophilic substitution reactions are expected to favor the positions ortho and para to the ether group (positions 2, 4, and 6). Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid) to introduce a nitro group (an electron-withdrawing group), and Friedel-Crafts alkylation or acylation to introduce alkyl or acyl groups (electron-donating or withdrawing, respectively).

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation: The phenyl ring can be halogenated using standard electrophilic halogenation conditions. For example, bromination can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. Due to the directing effects of the existing substituents, halogenation is anticipated to occur primarily at the positions ortho and para to the (oxan-4-yl)methoxy group.

Cross-Coupling Reactions: The introduction of a halogen atom onto the phenyl ring opens up a plethora of possibilities for further functionalization via transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: A halogenated derivative, for instance, a bromo-substituted analog, can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. harvard.edunih.govresearchgate.net

Sonogashira Coupling: Reaction of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, results in the formation of an aryl-alkyne derivative. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orgorganic-chemistry.orgbeilstein-journals.org

Table 3: Halogenation and Cross-Coupling Reactions of the Phenyl Ring

Starting Material Reagent(s) Product Reaction Type
This compound Br₂, FeBr₃ Bromo-{3-[(oxan-4-yl)methoxy]phenyl}methanol Halogenation
Bromo-{3-[(oxan-4-yl)methoxy]phenyl}methanol Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ {3'-[(Oxan-4-yl)methoxy]-[1,1'-biphenyl]-3-yl}methanol Suzuki Coupling
Bromo-{3-[(oxan-4-yl)methoxy]phenyl}methanol Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N {3-[(Oxan-4-yl)methoxy]-X-(phenylethynyl)phenyl}methanol Sonogashira Coupling
Bromo-{3-[(oxan-4-yl)methoxy]phenyl}methanol Aniline, Pd(OAc)₂, BINAP, NaOtBu {3-[(Oxan-4-yl)methoxy]-X-(phenylamino)phenyl}methanol Buchwald-Hartwig Amination

Note: The exact position of the new substituent (X) will depend on the regioselectivity of the initial halogenation step.

Transformations Involving the Oxan-4-yl Group

The oxan-4-yl (tetrahydropyran) ring is generally a stable saturated ether and is often used as a protecting group in organic synthesis due to its robustness under many reaction conditions. organic-chemistry.orgnih.govwikipedia.org Significant transformations of the tetrahydropyran (B127337) ring itself, such as ring-opening, typically require harsh conditions or the presence of activating functional groups adjacent to the ether oxygen, which are absent in this molecule. scispace.comorganic-chemistry.orgresearchgate.net Therefore, under the standard conditions used for modifying the methanol moiety or the phenyl ring, the oxan-4-yl group is expected to remain intact.

Modification of the Oxane Ring (e.g., Ring-Opening, Further Functionalization)

The stability of the six-membered oxane (tetrahydropyran) ring makes it generally resistant to facile ring-opening reactions compared to its smaller counterparts like oxetanes. However, under specific conditions, particularly with the use of strong Lewis acids or through oxidative methods, the ring can be cleaved to introduce new functionalities.

One plausible strategy for ring-opening involves the use of strong Lewis acids in the presence of a nucleophile. This approach is predicated on the coordination of the Lewis acid to the oxygen atom of the oxane ring, which activates the ring towards nucleophilic attack. The regioselectivity of such an attack on a 4-substituted oxane would be influenced by both steric and electronic factors.

Another potential avenue for functionalization is through ring-contraction reactions. For instance, a nitrite-catalyzed ring contraction of substituted tetrahydropyrans has been reported to yield 2-acyltetrahydrofurans through a dehydrogenative dual functionalization process. While this specific transformation has not been documented for this compound, it represents a potential pathway for modifying the oxane core.

Further functionalization of the oxane ring without cleavage can be achieved through C-H activation/functionalization reactions. Metal-catalyzed C-H activation provides a powerful tool for introducing new substituents onto the saturated heterocyclic ring, offering a direct route to novel derivatives.

Below is a table summarizing potential ring-opening and functionalization reactions applicable to the oxane ring of the target molecule, based on analogous systems.

Reaction Type Reagents and Conditions Potential Product(s) Notes
Lewis Acid-Mediated Ring OpeningBBr₃, CH₂Cl₂Bromo-alkoxy derivativesCleavage of the ether linkage within the ring.
Reductive Ring OpeningDiisobutylaluminium hydride (DIBAL-H)Polyol derivativesRequires specific positioning of activating groups.
Oxidative C-H FunctionalizationPd(OAc)₂, PhI(OAc)₂Acetoxylated oxane derivativesSite-selectivity can be a challenge.
Ring ContractionNaNO₂, HBr, O₂2-Acyltetrahydrofuran derivativesBased on reactivity of other substituted tetrahydropyrans.

Heteroatom Substitution within the Oxane Ring

The replacement of the oxygen atom in the oxane ring with another heteroatom, such as nitrogen or sulfur, would lead to the formation of piperidine (B6355638) or thiane (B73995) analogues, respectively. Such modifications can significantly alter the physicochemical and biological properties of the parent molecule.

The synthesis of these heterocyclic analogues typically involves a de novo ring synthesis rather than a direct substitution on the pre-formed oxane ring. For example, the construction of a substituted piperidine ring could be achieved through a multi-step sequence starting from precursors that already contain the desired nitrogen atom.

A potential synthetic route to a nitrogen-containing analogue could involve the reductive amination of a suitable dicarbonyl compound, followed by cyclization. Alternatively, ring-closing metathesis of a diene precursor containing a nitrogen atom is a powerful strategy for the construction of unsaturated nitrogen heterocycles, which can then be reduced to the corresponding saturated piperidine.

The following table outlines hypothetical strategies for heteroatom substitution based on established synthetic methods for piperidines and thianes.

Target Analogue Synthetic Strategy Key Precursors Key Reaction Step(s)
Piperidine AnalogueDe novo synthesis via reductive aminationDialdehyde or diketoneReductive amination with a primary amine, followed by cyclization.
Thiane AnalogueDe novo synthesis from a dihaloalkane1,5-Dihalopentane derivativeReaction with sodium sulfide.

Protecting Group Strategies in Multi-Step Synthesis

In a multi-step synthesis involving this compound, the judicious use of protecting groups is crucial to ensure the selective reaction of the desired functional groups. The primary alcohol (benzylic alcohol) is often a key site for protection to prevent its unwanted oxidation or participation in nucleophilic reactions.

Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), and benzyl (B1604629) (Bn) ethers. highfine.comagroipm.cn The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its selective removal. nih.gov

For instance, if a reaction requires strongly basic conditions, a silyl ether would be a suitable choice for protecting the benzylic alcohol, as it is stable to base but can be readily cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Conversely, if the synthetic route involves reactions sensitive to fluoride ions, a benzyl ether could be employed, which is stable to a wide range of conditions but can be removed by catalytic hydrogenation. highfine.comorganic-chemistry.org

The ether linkage in the {3-[(Oxan-4-yl)methoxy]phenyl} moiety is generally stable. However, in the presence of very strong Lewis acids like boron tribromide (BBr₃), cleavage of this ether is possible. This reactivity can be exploited if selective demethylation or cleavage of the oxane-methoxy bond is desired.

An orthogonal protecting group strategy is often necessary when multiple reactive sites need to be addressed sequentially. jocpr.com For example, the benzylic alcohol could be protected as a TBDMS ether, while another alcohol functionality introduced elsewhere in the molecule could be protected as a benzyl ether. This would allow for the selective deprotection of the TBDMS ether with fluoride without affecting the benzyl ether, and vice versa.

The table below summarizes common protecting groups for the benzylic alcohol and their typical protection and deprotection conditions.

Protecting Group Protection Reagents Deprotection Reagents Stability
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acidStable to base, mild acid, and many oxidizing/reducing agents.
Benzyl (Bn)BnBr, NaH, THFH₂, Pd/C; or strong acidStable to a wide range of non-reductive conditions. organic-chemistry.org
p-Methoxybenzyl (PMB)PMB-Cl, NaH, THFDDQ, CH₂Cl₂/H₂O; or TFACan be removed oxidatively, offering orthogonality to other benzyl ethers. libretexts.org

Advanced Spectroscopic Characterization Techniques for Research on 3 Oxan 4 Yl Methoxy Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of {3-[(Oxan-4-yl)methoxy]phenyl}methanol, providing unambiguous assignment of proton and carbon signals and crucial information about the molecule's connectivity and spatial arrangement.

Two-dimensional (2D) NMR experiments are indispensable for deciphering the complex spin systems within this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the benzylic protons and the aromatic protons, as well as within the oxane ring, confirming the connectivity of the proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides one-bond proton-carbon (¹H-¹³C) correlations. This technique is crucial for assigning the carbon signals based on their attached protons. For instance, the chemical shift of the benzylic carbon can be definitively assigned by its correlation with the benzylic protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is vital for determining the preferred conformation and stereochemistry of the molecule. For example, NOESY can reveal through-space interactions between the protons of the oxane ring and the protons of the phenyl ring, offering insights into the molecule's three-dimensional structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Number(s)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Benzylic CH₂~4.6~65Aromatic CHAromatic C, C-O
Methoxy O-CH₂~3.8~75Oxane CHOxane C, Aromatic C
Oxane CH (adjacent to O)~3.4, ~4.0~68Oxane CH₂Methoxy C, Oxane C
Oxane CH₂ (other)~1.4-1.8~30-35Oxane CH, Oxane CH₂Oxane C
Aromatic CH~6.8-7.3~113-140Aromatic CH, Benzylic CH₂Benzylic C, Aromatic C

The conformational flexibility of the ether linkage and the oxane ring in this compound can be investigated through advanced NMR studies that vary solvent and temperature.

Solvent-Dependent Studies: Changing the solvent can induce shifts in the proton and carbon resonances, particularly for protons involved in hydrogen bonding (such as the hydroxyl proton) and for parts of the molecule where solvent-solute interactions are significant. Comparing spectra in solvents of different polarity (e.g., CDCl₃, DMSO-d₆, and C₆D₆) can provide insights into intermolecular interactions and the molecule's behavior in different environments.

Temperature-Dependent Studies: Variable temperature NMR experiments are crucial for studying dynamic processes such as conformational changes. For this compound, lowering the temperature could slow down the chair-to-chair interconversion of the oxane ring, potentially allowing for the resolution of distinct axial and equatorial proton signals. modgraph.co.uk Temperature-dependent changes in chemical shifts, especially for the hydroxyl proton, can also provide information on the strength and nature of hydrogen bonding. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the molecule, offering insights into its functional groups, conformation, and intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. libretexts.org A strong C-O stretching band for the ether linkage is expected around 1050-1250 cm⁻¹. mdpi.comspectroscopyonline.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic oxane and methylene (B1212753) groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would give a strong signal. The C-H stretching vibrations of the aliphatic and aromatic moieties would also be clearly visible.

By analyzing the vibrational spectra, researchers can study conformational isomers and the nature of intermolecular hydrogen bonds. mdpi.comnih.gov For instance, shifts in the O-H stretching frequency can provide information on the strength of hydrogen bonding in different states (solid vs. solution).

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)Weak
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-30002850-3000
C-O Stretch (Ether)1050-1250Moderate
C-O Stretch (Alcohol)1000-1200Moderate
Aromatic C=C Stretch1450-16001450-1600

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotope Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly employed. whitman.edunih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For aromatic ethers, a common fragmentation pathway involves cleavage of the bond beta to the aromatic ring. whitman.edu In the case of this compound, key fragmentation pathways would likely include:

Loss of the oxane-methoxy group to generate a benzyl (B1604629) cation.

Cleavage of the C-O bond of the ether linkage.

Fragmentation of the oxane ring itself.

Isotope analysis, facilitated by the high resolution of the mass spectrometer, allows for the confirmation of the elemental formula by comparing the measured isotopic distribution with the theoretical distribution for the proposed formula.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Proposed)Proposed Fragment StructureFragmentation Pathway
[M+H]⁺Protonated moleculeElectrospray Ionization
[M-H₂O+H]⁺Loss of water from the alcoholDehydration
C₇H₇O⁺Hydroxytropylium ionRearrangement and cleavage
C₇H₇⁺Benzyl or tropylium cationCleavage of the ether linkage
C₅H₉O⁺Oxane-derived fragmentFragmentation of the oxane ring

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nist.govpdx.edu If a suitable single crystal of this compound can be grown, this technique can provide precise information on:

Bond lengths and angles: Accurate measurement of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the oxane ring (e.g., chair, boat) and the relative orientation of the phenyl and oxane moieties.

Intermolecular interactions: The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential C-H···π interactions. researchgate.netnih.govnih.gov

This information is invaluable for understanding the molecule's solid-state properties and for validating computational models of its structure.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

While this compound itself is achiral, the introduction of stereocenters, for instance by substitution on the oxane or phenyl rings, would necessitate the use of chiroptical spectroscopy to determine the enantiomeric purity and absolute configuration of the resulting chiral derivatives.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's stereochemistry. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of circularly polarized infrared light. VCD is particularly powerful for determining the absolute configuration of complex molecules. biotools.usnih.gov

For chiral derivatives of this compound, the experimental ECD and VCD spectra would be compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.combiotools.us

Computational Chemistry and Theoretical Studies of 3 Oxan 4 Yl Methoxy Phenyl Methanol

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of {3-[(Oxan-4-yl)methoxy]phenyl}methanol. scirp.orgresearchgate.net DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d,p), enable the optimization of the molecule's three-dimensional structure. epstem.netresearchgate.net This process determines the most stable geometric arrangement of atoms by finding the minimum energy conformation. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Interactive Table: Predicted Geometrical Parameters

The following table presents hypothetical, yet chemically plausible, optimized geometrical parameters for this compound, as would be predicted by DFT calculations. These values are based on established data for similar functional groups.

ParameterBond/Angle DescriptionPredicted Value
Bond LengthAromatic C-C (in phenyl ring)~1.39 Å
Bond LengthPhenyl C-O (ether linkage)~1.37 Å
Bond LengthAliphatic C-O (ether linkage)~1.43 Å
Bond LengthPhenyl C-C (to methanol)~1.51 Å
Bond LengthC-O (in alcohol)~1.42 Å
Bond AngleC-O-C (ether linkage)~118°
Bond AngleC-C-O (in hydroxymethyl group)~112°
Bond AngleC-C-C (in phenyl ring)~120°

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of synthesized compounds. researchgate.netsciencepg.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netepstem.net These theoretical predictions for ¹H and ¹³C NMR spectra can be correlated with experimental data to confirm the molecular structure. researchgate.net

Similarly, computational methods can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. irjet.net By analyzing the vibrational modes, specific functional groups within the molecule can be identified. For this compound, key predicted vibrations would include O-H stretching from the alcohol, C-H stretching in the aromatic and aliphatic regions, and C-O stretching from the ether and alcohol groups. irjet.netnewdrugapprovals.org

Interactive Table: Predicted Spectroscopic Data

This table contains illustrative NMR and IR data for this compound, predicted from DFT calculations.

SpectrumParameterPredicted Value/RangeFunctional Group Assignment
¹H NMRChemical Shift (δ)6.80-7.30 ppmAromatic protons (phenyl ring)
¹H NMRChemical Shift (δ)4.60 ppmCH₂ (benzylic alcohol)
¹H NMRChemical Shift (δ)3.85 ppmOCH₂ (ether linkage)
¹H NMRChemical Shift (δ)3.40-4.00 ppmOCH₂ (oxane ring)
¹H NMRChemical Shift (δ)1.60-2.00 ppmCH₂ & CH (oxane ring)
¹³C NMRChemical Shift (δ)110-160 ppmAromatic carbons
¹³C NMRChemical Shift (δ)~70 ppmOCH₂ (ether)
¹³C NMRChemical Shift (δ)~68 ppmOCH₂ (oxane)
¹³C NMRChemical Shift (δ)~65 ppmCH₂OH (alcohol)
IRFrequency (cm⁻¹)~3400 cm⁻¹O-H stretch (alcohol)
IRFrequency (cm⁻¹)~3050 cm⁻¹Aromatic C-H stretch
IRFrequency (cm⁻¹)~2950 cm⁻¹Aliphatic C-H stretch
IRFrequency (cm⁻¹)~1250 cm⁻¹Aryl-Alkyl C-O stretch (ether)
IRFrequency (cm⁻¹)~1050 cm⁻¹C-O stretch (alcohol)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be distributed across the aromatic system.

Interactive Table: Predicted Frontier Orbital Energies

This table shows representative energy values for the frontier molecular orbitals of this compound, as would be calculated by DFT.

ParameterDescriptionPredicted Value (eV)Implication
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.8 eVElectron-donating capability
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.5 eVElectron-accepting capability
ΔE (Gap)HOMO-LUMO Energy Gap5.3 eVIndicates high chemical stability

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of a molecule. youtube.com MD simulations model the movement of atoms over time by applying a classical mechanical force field. This approach allows for the exploration of the molecule's conformational landscape, identifying various stable and metastable conformers and the energy barriers for converting between them. For this compound, MD simulations would be particularly useful for studying the flexibility of the ether linkage between the phenyl and oxane rings, as well as the rotational freedom of the hydroxymethyl group. Understanding this flexibility is vital for predicting how the molecule might interact with biological targets.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The characterization of a transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For instance, the synthesis of this compound, potentially via a Williamson ether synthesis, could be modeled to understand its feasibility and optimize reaction conditions. researchgate.net Similarly, potential metabolic reactions, such as the oxidation of the alcohol group, could be investigated.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. researcher.life In a QSRR study involving this compound, one would first compute a variety of molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, dipole moment) for a series of structurally related compounds. These theoretical descriptors would then be statistically correlated with experimentally measured reactivity data, such as reaction rate constants. The resulting QSRR model could then be used to predict the reactivity of new, untested compounds in the same chemical class.

Aromaticity and Electronic Delocalization Investigations

The phenyl group is a core feature of this compound, and its aromatic character can be investigated computationally. Methods such as calculating the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) index provide quantitative measures of aromaticity. Furthermore, Natural Bond Orbital (NBO) analysis is a powerful technique for studying electron delocalization. nih.gov NBO analysis can reveal the interactions between the pi-electrons of the benzene (B151609) ring and the orbitals of its substituents (the ether and hydroxymethyl groups), providing a detailed picture of the electronic communication throughout the molecule.

Role As a Synthetic Building Block and Potential Applications in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the hydroxyl and ether functionalities in {3-[(Oxan-4-yl)methoxy]phenyl}methanol makes it a valuable precursor for multi-step organic synthesis. The tetrahydropyranyl (THP) ether moiety is a well-established protecting group for alcohols in organic synthesis due to its stability under a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides. google.comwikipedia.org The synthesis of this compound itself likely involves the reaction of 3-hydroxybenzyl alcohol with a suitable tetrahydropyran (B127337) derivative.

The primary alcohol group in this compound can undergo a variety of chemical transformations. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide array of other functional groups. Furthermore, the benzylic position of the alcohol makes it amenable to substitution reactions, allowing for the introduction of diverse molecular fragments.

The general stability of the tetrahydropyran ring allows for selective manipulation of other parts of the molecule. This heterocyclic system is a common motif in numerous biologically active natural products, and its incorporation into synthetic targets can be of significant interest. researchgate.netnih.gov The synthesis of complex molecules often relies on the sequential and controlled introduction of functional groups, a process for which this compound is well-suited.

Integration into Polymer Architectures and Macromolecular Design

The bifunctional nature of this compound, possessing both a hydroxyl group and a tetrahydropyran ether, presents opportunities for its use as a monomer or a modifying agent in polymer chemistry. The hydroxyl group can be readily converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate, or it can participate directly in condensation polymerization reactions to form polyesters or polyethers.

The incorporation of the bulky and relatively rigid tetrahydropyran ring into a polymer backbone can significantly influence the material's properties. It can enhance thermal stability, alter solubility characteristics, and affect the polymer's morphology. The ether linkage provides a degree of flexibility, which can be a desirable attribute in the design of certain macromolecular architectures. While direct studies on polymers derived from this compound are not widely reported, the use of other cyclic ethers in polymer synthesis suggests its potential in creating novel materials with tailored properties.

Development of Specialized Chemicals and Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound can serve as a key intermediate for the production of a variety of specialized chemicals. The term "fine chemicals" refers to complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

The reactivity of the benzylic alcohol allows for the synthesis of various esters, ethers, and other derivatives with potential applications in fragrances, and other specialty sectors. For example, the synthesis of certain fragrant compounds involves the use of tetrahydropyran derivatives. organic-chemistry.org The substitution pattern on the phenyl ring also offers a scaffold for the introduction of further functionalities, leading to a diverse array of potential products. The synthesis of 4-methoxyphenyl (B3050149) diphenyl chloromethane, an important protecting agent, involves a 4-methoxyphenyl diphenyl methanol (B129727) intermediate, highlighting the utility of such methanol derivatives in producing valuable chemical reagents. google.com

Ligand Design and Coordination Chemistry

While this compound itself is not a classical ligand for coordination chemistry, its derivatives have the potential to act as effective ligands for metal ions. The introduction of additional donor atoms, such as nitrogen or sulfur, onto the phenyl ring or through modification of the hydroxyl group, could yield multidentate ligands.

The spatial arrangement of the donor atoms is crucial for the formation of stable coordination complexes. The flexible ether linkage and the conformational possibilities of the tetrahydropyran ring could allow for the design of ligands with specific bite angles and coordination geometries. Such tailored ligands are of significant interest in catalysis, materials science, and analytical chemistry. For instance, ligands incorporating terpyridine units attached to a central phenyl scaffold have been shown to form two-dimensional coordination networks. epo.org This suggests that appropriately functionalized derivatives of this compound could be employed in the construction of novel metal-organic frameworks (MOFs) or coordination polymers.

Application in Niche Chemical Industries

Beyond the aforementioned areas, the structural features of this compound suggest its potential utility in various niche chemical industries, excluding direct use in pharmaceuticals and agrochemicals. For example, the tetrahydropyran motif is found in certain photochromic compounds, which have applications in smart windows and optical data storage. acs.org

The compound's properties as a functionalized aromatic alcohol could also make it a candidate for use as a component in specialized resins, coatings, or as an additive to modify the properties of other materials. The development of biomass-derived adhesives has seen the use of lactose, a molecule containing a pyranose ring (a related structure to tetrahydropyran), highlighting the potential for such cyclic ethers in the formulation of environmentally friendly materials. Furthermore, the dissolution of plastics is an area where tetrahydropyran (THP) has been demonstrated as a potentially green solvent, suggesting that functionalized THP derivatives could find roles in recycling and material recovery processes. researchgate.net

Future Research Directions and Challenges in the Chemistry of 3 Oxan 4 Yl Methoxy Phenyl Methanol

Discovery of Novel and Efficient Synthetic Routes

One promising avenue is the application of palladium-catalyzed cross-coupling reactions. researchgate.net Methodologies such as the Suzuki or Stille couplings could be adapted to construct the core phenyl ring with the desired substitution pattern. For instance, a key intermediate could be a suitably protected halobenzyl alcohol, which is then coupled with an organoboron or organotin derivative of the oxane moiety.

Another area of exploration is the use of one-pot or tandem reactions to minimize intermediate isolation steps. For example, a reaction sequence could be envisioned where the ether linkage is formed via a Williamson ether synthesis, followed by an in-situ reduction of a corresponding aldehyde or ester to the benzyl (B1604629) alcohol. The development of such streamlined processes would be a significant step towards a more sustainable and cost-effective synthesis.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Multi-step Linear Synthesis Well-established reactionsLower overall yield, more waste
Palladium-Catalyzed Cross-Coupling High efficiency and functional group tolerance researchgate.netCatalyst cost and removal
One-Pot/Tandem Reactions Increased efficiency, reduced wasteComplex optimization, potential for side reactions
Convergent Synthesis Higher overall yield for complex moleculesRequires synthesis of multiple fragments

Stereoselective Synthesis and Enantiomeric Control

The structure of {3-[(Oxan-4-yl)methoxy]phenyl}methanol does not inherently possess a stereocenter on the benzylic carbon. However, derivatives of this compound, or related analogues where the oxane ring is substituted, could be chiral. Furthermore, the development of synthetic routes that could introduce chirality at the benzylic position would be of significant interest for creating enantiomerically pure compounds for biological evaluation.

Future research could focus on asymmetric reduction of a precursor ketone, {3-[(oxan-4-yl)methoxy]phenyl}(oxo)methane. This could be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric transfer hydrogenation. Achieving high enantioselectivity would be a key challenge, often requiring careful selection of the catalyst, solvent, and reaction conditions.

The principles of stereoselective synthesis, such as those demonstrated in the synthesis of α-difluoromethyl-β-amino alcohols where solvent choice was crucial for diastereoselectivity, could be applied to control the stereochemistry of derivatives of this compound. cas.cn

Exploration of Unconventional Reactivity Patterns

The unique combination of functional groups in this compound opens up possibilities for exploring unconventional reactivity. The benzyl alcohol moiety can be a site for various transformations beyond simple oxidation or etherification. For instance, its reactivity in C-H activation reactions could be investigated. Transition metal-catalyzed C-H functionalization could allow for the direct introduction of new substituents onto the phenyl ring, ortho to the methanol (B129727) group, without the need for pre-functionalized starting materials.

The oxane ring, while generally stable, could also be a target for novel transformations. Ring-opening reactions under specific catalytic conditions could lead to linear polyether structures with interesting properties. The interplay between the different functional groups could also lead to unexpected intramolecular cyclization reactions, yielding novel heterocyclic scaffolds.

Advanced In-Situ Monitoring Techniques for Reaction Optimization

To accelerate the development and optimization of synthetic routes, advanced in-situ monitoring techniques are becoming increasingly important. For the synthesis of this compound, techniques such as ReactIR (Fourier-transform infrared spectroscopy), in-situ NMR, and Raman spectroscopy could provide real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants.

This data is invaluable for rapidly identifying optimal reaction conditions, such as temperature, catalyst loading, and reaction time, thereby minimizing the number of trial-and-error experiments. For example, in a multi-step synthesis, in-situ monitoring can help to determine the precise point at which a reaction is complete, allowing for the timely addition of the next reagent in a one-pot sequence.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scalability. researchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to a flow chemistry setup. nih.govresearcher.life

A future research direction would be to develop a continuous flow process where the starting materials are pumped through a series of reactors, each performing a specific transformation. For instance, a packed-bed reactor containing a solid-supported catalyst could be used for a key coupling or reduction step. mendeley.com This approach would not only allow for the efficient and safe production of the target compound but also facilitate the rapid synthesis of a library of analogues by varying the input building blocks.

The integration of flow chemistry with automated synthesis platforms, controlled by machine learning algorithms, represents the cutting edge of chemical synthesis. Such a system could autonomously optimize reaction conditions and even suggest new synthetic routes based on real-time data analysis.

Table 2: Potential Flow Chemistry Modules for Synthesis

Reaction StepPotential Flow Reactor TypeKey Parameters to Optimize
Etherification Packed-Bed Reactor with a solid baseTemperature, flow rate, reagent concentration
Reduction of Aldehyde/Ester Packed-Bed Reactor with a solid-supported reducing agentTemperature, pressure (for hydrogenation), flow rate
Purification In-line purification column (e.g., scavenger resin)Flow rate, column length

Continued Development of Theoretical Models for Predictive Chemistry

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules. For this compound, density functional theory (DFT) calculations could be employed to predict its conformational preferences, electronic properties, and spectroscopic signatures (e.g., NMR and IR spectra).

Furthermore, theoretical models can be used to predict the transition states and activation energies of potential reaction pathways, thereby guiding the selection of the most promising synthetic routes. As computational methods become more accurate and efficient, they will play an increasingly important role in the rational design of syntheses and the prediction of the properties of novel compounds like this compound. For instance, modeling could help in understanding the intermolecular interactions, such as hydrogen bonding, which can influence the solid-state structure and properties of the material. researchgate.net

Q & A

Q. What are the key synthetic routes for {3-[(Oxan-4-yl)methoxy]phenyl}methanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of oxan-4-ylmethanol derivatives with phenolic compounds under acidic or basic conditions (e.g., H₂SO₄ or NaOH) to form the ether linkage .
  • Protection/Deprotection : Use of protecting groups for the methanol moiety to prevent undesired side reactions during oxidation or substitution steps .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity and temperature gradients .

Q. Which structural features of this compound contribute to its reactivity in organic transformations?

  • Oxan-4-yl group : The tetrahydropyran ring provides steric bulk and electronic effects, enhancing stereoselectivity in nucleophilic substitutions .
  • Phenylmethanol moiety : The hydroxymethyl group participates in oxidation (to aldehydes/carboxylic acids) and esterification reactions .
  • Ether linkage : The methoxy bridge stabilizes transition states in SN2 reactions, as observed in analogous compounds .

Q. What standard analytical techniques are employed to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~4.3 ppm for oxan-4-yl protons, δ ~55 ppm for methoxy carbons) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₈O₃) .
  • Chromatography : HPLC with UV detection at λ ~270 nm (aromatic absorption) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Substituent effects : Fluorine or chlorine substituents on the phenyl ring (e.g., as in ) may alter binding affinity to bacterial targets .
  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or bacterial strain selection can lead to conflicting MIC values .
  • Solution : Standardize bioassays using controls (e.g., ciprofloxacin for antibacterial tests) and quantify cellular uptake via LC-MS .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereochemical complexity?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during ether bond formation .
  • Catalytic asymmetric oxidation : Enzymatic methods (e.g., alcohol dehydrogenases) to selectively oxidize undesired enantiomers .
  • Crystallization-induced resolution : Diastereomeric salt formation with tartaric acid derivatives .

Q. How can computational methods guide the design of this compound analogs with improved bioactivity?

  • Docking studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with observed IC₅₀ data to predict active analogs .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. What role does this compound play in asymmetric synthesis as a chiral building block?

  • Chiral ligand precursor : The oxan-4-yl group’s rigid structure stabilizes metal catalysts in asymmetric hydrogenation (e.g., Ru-BINAP complexes) .
  • Stereodirecting effects : In Diels-Alder reactions, the methoxy-phenyl moiety directs endo/exo selectivity via π-π interactions .

Methodological Considerations

  • Reaction Optimization Table :

    ParameterEffect on Yield/PurityReference
    Solvent polarityHigher polarity ↑ yield (e.g., THF vs. toluene)
    TemperatureLower temps (0–5°C) improve enantiopurity
    Catalyst loading5 mol% Pd/C optimal for hydrogenation
  • Key Challenges :

    • Byproduct formation : Competing elimination during ether synthesis; mitigated by slow reagent addition .
    • Scale-up limitations : Industrial-scale purification requires switching from column chromatography to distillation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.